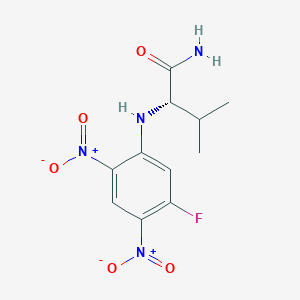

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide

Description

Properties

IUPAC Name |

(2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFFRKNPAXXEBL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563340 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132679-61-9 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalpha -(2,4-Dinitro-5-fluorophenyl)-L-valinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide, commonly known as L-FDVA, is a chiral derivatizing agent instrumental in the field of analytical chemistry. As an analogue of Marfey's reagent, L-FDVA is primarily employed for the determination of the enantiomeric purity of amino acids and other primary amines. This is achieved by forming diastereomeric derivatives that can be readily separated and quantified using high-performance liquid chromatography (HPLC). This technical guide provides a comprehensive overview of L-FDVA, including its chemical properties, a detailed synthesis protocol, a step-by-step procedure for chiral derivatization, and its applications in research.

Core Concepts

L-FDVA is a chiral molecule that reacts with the primary amino group of an analyte, such as an amino acid, to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can therefore be separated using standard achiral chromatographic techniques. The dinitrophenyl chromophore in the L-FDVA molecule allows for sensitive detection of the derivatized products by UV-Vis spectrophotometry.

The D-enantiomer, D-FDVA, is also available and can be used to confirm the identity of minor compounds or as an alternative derivatizing agent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of L-FDVA and its D-isomer, D-FDVA, is presented in the table below.

| Property | Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) | Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide (D-FDVA) |

| CAS Number | 132679-61-9[1] | 210529-62-7[2] |

| Molecular Formula | C₁₁H₁₃FN₄O₅[1] | C₁₁H₁₃FN₄O₅[2] |

| Molecular Weight | 300.24 g/mol [1] | 300.24 g/mol [2] |

| Appearance | Solid | Solid[2] |

| Purity | ≥95% to ≥98.0%[1] | ≥98.0%[2] |

| Melting Point | 173-177 °C[3] | 173-177 °C[2] |

| Optical Activity ([α]20/D) | +14.0 ± 1.5°, c = 2% in acetone | -14.0 ± 1.5°, c = 2% in acetone[2] |

| Storage Temperature | 2-8°C | 2-8°C[2] |

Experimental Protocols

Synthesis of Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)

The synthesis of L-FDVA is analogous to the preparation of Marfey's reagent. It involves the nucleophilic aromatic substitution of one of the fluorine atoms of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with L-valinamide.

Materials:

-

1,5-Difluoro-2,4-dinitrobenzene (DFDNB)

-

L-Valinamide hydrochloride

-

Triethylamine (TEA) or another suitable base

-

Acetone or other suitable solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

Preparation of L-valinamide free base: Dissolve L-valinamide hydrochloride in a minimal amount of water and add an equimolar amount of a base like triethylamine to neutralize the hydrochloride and generate the free amine.

-

Reaction: In a round-bottom flask, dissolve 1,5-difluoro-2,4-dinitrobenzene in acetone. To this solution, add the freshly prepared L-valinamide free base. The reaction is typically carried out at room temperature with stirring.

-

Monitoring the reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with dilute hydrochloric acid to remove any unreacted amine and excess base, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide.

-

Characterization: The final product should be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Diagram of Synthesis Pathway:

Chiral Derivatization of Amino Acids using L-FDVA

This protocol outlines the derivatization of an amino acid sample with L-FDVA for subsequent HPLC analysis.

Materials:

-

Amino acid sample (or protein/peptide hydrolysate)

-

Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) solution (e.g., 5 mM in methanol/tetrahydrofuran 1:1, v/v)[4]

-

Sodium bicarbonate buffer (e.g., 100 mM aqueous solution)[4]

-

Methanol or other suitable solvent for dilution

-

Hydrochloric acid (HCl) or acetic acid to quench the reaction

Procedure:

-

Sample Preparation: Prepare the amino acid standard solutions in deionized water. For protein or peptide samples, perform acid hydrolysis to obtain the constituent amino acids.[4]

-

Derivatization Reaction: In a microcentrifuge tube, mix the amino acid solution, aqueous sodium bicarbonate, and the L-FDVA derivatization reagent. A typical ratio is equal volumes of each solution (e.g., 20 µL of each).[4]

-

Incubation: Incubate the reaction mixture at an elevated temperature, for example, 40 °C for 60 minutes.[4]

-

Quenching the Reaction: After incubation, cool the mixture to room temperature and stop the reaction by adding a small volume of acid (e.g., 5% acetic acid).[5]

-

Dilution: Dilute the derivatized sample with a suitable solvent, such as methanol, to an appropriate concentration for HPLC analysis.[4]

Diagram of Derivatization and Separation Workflow:

HPLC Method for Separation of L-FDVA Derivatized Amino Acid Diastereomers

The following HPLC method is suitable for the separation of L-FDVA derivatized amino acid diastereomers.[6]

-

Column: Eurospher II 100-3 C18 (250 x 3.0 mm i.d.)[6]

-

Mobile Phase A: Acetonitrile/methanol (2:1) with 0.1% TFA[6]

-

Mobile Phase B: Water with 0.1% TFA[6]

-

Gradient Program:

-

Flow Rate: 1.0 mL/min[6]

-

Column Temperature: 25 °C[6]

-

Injection Volume: 25 µL[6]

-

Detection: Photodiode array detector at 340 nm. Additional wavelengths such as 260, 330, and 410 nm can also be monitored.[6]

Applications in Research

The primary application of L-FDVA is in the determination of the enantiomeric composition of amino acids and other primary amines. This has broad implications in various research areas:

-

Pharmaceutical Quality Control: Ensuring the enantiomeric purity of chiral drugs is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles. L-FDVA can be used to assess the chiral integrity of amino acid-based drugs and intermediates.[6]

-

Food Science and Nutrition: The enantiomeric ratio of amino acids in food products can be an indicator of processing methods, authenticity, and nutritional value.[6]

-

Biochemical and Clinical Research: L-FDVA is used to study the presence and role of D-amino acids in biological systems, which are increasingly recognized as important signaling molecules and biomarkers for various diseases.

-

Natural Product Chemistry: L-FDVA aids in the structural elucidation of peptides and other natural products containing chiral amino acid residues, such as in the isolation and identification of microcystins.[3]

Signaling Pathways and Logical Relationships

The core principle of L-FDVA application is not related to biological signaling pathways but rather to the chemical logic of chiral derivatization and chromatographic separation. The logical relationship is as follows:

Conclusion

Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) is a valuable and reliable tool for the chiral separation and quantification of amino acids and primary amines. Its straightforward synthesis, robust derivatization protocol, and the ease of separation of the resulting diastereomers by standard reversed-phase HPLC make it an accessible and effective method for researchers in diverse scientific disciplines. The detailed protocols and methodologies presented in this guide provide a solid foundation for the successful implementation of L-FDVA in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. Na-(2,4-Dinitro-5-fluorophenyl)- D -valinamide for chiral derivatization, LiChropur , = 98.0 210529-62-7 [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. biorxiv.org [biorxiv.org]

- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.labrulez.com [lcms.labrulez.com]

A Technical Guide to the Synthesis and Purification of FDVA, a Marfey's Reagent Analog for Chiral Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Nα-(2,4-dinitro-5-fluorophenyl)-L-valine amide (FDVA), a valuable chiral derivatizing agent and an analog of the well-known Marfey's reagent. Developed for use in analytical chemistry and drug development, FDVA facilitates the chiral resolution of amino acids and other primary amine-containing compounds through high-performance liquid chromatography (HPLC). This document details the necessary experimental protocols, data presentation, and visualizations to assist researchers in the successful application of this reagent.

Introduction

Chiral analysis is a critical aspect of drug discovery, development, and quality control, as the stereochemistry of a molecule can significantly impact its pharmacological activity and safety profile. Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), and its analogs are powerful tools for the indirect chiral separation of enantiomers. These reagents react with the primary amino groups of chiral compounds to form diastereomers, which can then be separated and quantified using standard reversed-phase HPLC.

FDVA, with its L-valine amide moiety, offers an alternative to the traditional L-alanine amide-based reagent, potentially providing different chromatographic separation characteristics that may be advantageous for specific analytes. This guide outlines a robust methodology for the synthesis and purification of FDVA, ensuring a high-quality reagent for reliable and reproducible chiral analysis.

Synthesis of Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA)

The synthesis of FDVA is achieved through a nucleophilic aromatic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene (DFDNB) and L-valine amide. The following protocol is adapted from the well-established synthesis of the analogous Marfey's reagent (FDAA).

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) | ≥98% | Commercially Available |

| L-Valine Amide Hydrochloride | ≥98% | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |

| Acetone | HPLC Grade | Commercially Available |

| Deionized Water | In-house |

Experimental Protocol

Step 1: Preparation of L-Valine Amide Free Base

-

Dissolve L-valine amide hydrochloride in a minimal amount of deionized water.

-

Slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution is basic (approximately pH 8-9), indicating the formation of the free amine.

-

Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-valine amide as a solid.

Step 2: Synthesis of FDVA

-

Dissolve 1,5-difluoro-2,4-dinitrobenzene (1.0 eq) in acetone.

-

In a separate flask, dissolve the prepared L-valine amide (1.0 eq) in acetone.

-

Slowly add the L-valine amide solution to the DFDNB solution with constant stirring at room temperature.

-

Add an aqueous solution of sodium bicarbonate (1.2 eq) to the reaction mixture to act as a base.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, a yellow precipitate of FDVA will form.

Synthesis Pathway

Caption: Synthesis of FDVA from DFDNB and L-Valine Amide.

Purification of FDVA

The crude FDVA precipitate can be purified by recrystallization to obtain a high-purity product suitable for use as a derivatizing agent.

Experimental Protocol

-

Filter the crude FDVA precipitate from the reaction mixture and wash with cold water.

-

Dissolve the crude product in a minimal amount of hot acetone.

-

Slowly add deionized water to the hot acetone solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified yellow, crystalline FDVA by filtration.

-

Wash the crystals with a small amount of cold water and dry under vacuum.

An alternative purification method involves silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Characterization of FDVA

The identity and purity of the synthesized FDVA should be confirmed using various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃FN₄O₅ |

| Molecular Weight | 300.24 g/mol [1] |

| Appearance | Yellow crystalline solid |

| Purity (Commercial) | ≥95% to ≥98%[1][2] |

Spectroscopic Data

¹H NMR Spectroscopy: The ¹H NMR spectrum of FDVA provides characteristic signals for the aromatic and valine amide protons. The spectrum available from PubChem shows the expected resonances.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized FDVA. The expected [M+H]⁺ ion would be at m/z 301.09.

Application in Chiral Derivatization of Amino Acids

FDVA is used to derivatize chiral primary amines, such as amino acids, to form diastereomeric derivatives that can be separated by reversed-phase HPLC.

Experimental Protocol for Derivatization

-

Dissolve the amino acid sample (or hydrolysate of a peptide/protein) in a suitable buffer, such as 1 M sodium bicarbonate.

-

Add a solution of FDVA in acetone to the amino acid solution. A molar excess of FDVA is recommended to ensure complete derivatization.

-

Incubate the reaction mixture at an elevated temperature (e.g., 40-60°C) for 1-2 hours.

-

After cooling, quench the reaction by adding an acid, such as 1 M HCl, to lower the pH.

-

The resulting solution containing the diastereomeric derivatives can be directly analyzed by HPLC.

Experimental Workflow

Caption: Workflow for Chiral Derivatization with FDVA.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and application of the FDVA reagent for chiral analysis. By following the detailed protocols and utilizing the provided characterization data, researchers can confidently prepare and employ this valuable tool in their analytical workflows. The use of FDVA as a Marfey's reagent analog offers an additional option for achieving optimal chiral separations, contributing to the advancement of research in pharmaceuticals, biochemistry, and related fields.

References

physicochemical and spectroscopic properties of FDVA

An In-depth Technical Guide on the Physicochemical and Spectroscopic Properties of 2,5-Furandicarboxylic Acid (FDCA)

Disclaimer: This guide addresses the properties of 2,5-Furandicarboxylic acid (FDCA), assuming the user query for "FDVA" was a typographical error. FDCA is a prominent, bio-based platform chemical with significant academic and industrial interest.

Introduction

2,5-Furandicarboxylic acid (FDCA) is a renewable, bio-based aromatic dicarboxylic acid that has been identified by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass.[1][2] It serves as a sustainable substitute for petroleum-derived terephthalic acid in the production of various polymers, most notably polyethylene furanoate (PEF), a promising alternative to polyethylene terephthalate (PET).[3][4] The furan ring in FDCA's structure imparts unique properties to these polymers, including enhanced barrier properties and thermal stability.[1][5] This technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of FDCA, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The distinct physicochemical properties of FDCA are largely influenced by its rigid, aromatic furan ring and the two carboxylic acid functional groups, which allow for strong intermolecular hydrogen bonding.[1][5]

Core Physicochemical Data

A summary of the key physicochemical properties of FDCA is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₄O₅ | [5][6] |

| Molecular Weight | 156.09 g/mol | [5][6] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 342 °C (>300 °C with decomposition) | [1][5][7] |

| Boiling Point | 420 °C | [1] |

| Density | 1.604 g/cm³ | [1] |

| pKa₁ | 2.28 (Predicted) | [8][9] |

| pKa₂ | 4.38 | [1] |

Solubility

FDCA's low solubility in water and many common organic solvents at room temperature presents a significant challenge for its purification and processing.[10] However, its solubility increases with temperature and can be significantly enhanced in certain solvent systems.[11][12] It is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[1][9]

The following table summarizes the mole fraction solubility of FDCA in various pure organic solvents at different temperatures.

| Temperature (K) | Methanol | 1-Butanol | Isobutanol | Acetic Acid | Ethyl Acetate | Methyl Isobutyl Ketone (MIBK) | Acetonitrile | Reference(s) |

| 313.15 | 0.0103 | 0.0045 | 0.0038 | 0.0025 | 0.0012 | 0.0015 | 0.0008 | [11][12] |

| 323.15 | 0.0152 | 0.0068 | 0.0057 | 0.0039 | 0.0019 | 0.0024 | 0.0013 | [11][12] |

| 333.15 | 0.0221 | 0.0101 | 0.0084 | 0.0059 | 0.0030 | 0.0037 | 0.0020 | [11][12] |

| 343.15 | 0.0316 | 0.0147 | 0.0122 | 0.0088 | 0.0046 | 0.0057 | 0.0031 | [11][12] |

| 353.15 | 0.0447 | 0.0208 | 0.0173 | 0.0128 | 0.0068 | 0.0086 | 0.0047 | [11][12] |

| 363.15 | 0.0628 | 0.0292 | 0.0242 | 0.0184 | 0.0099 | 0.0128 | 0.0070 | [11][12] |

Binary solvent systems, particularly mixtures of water with organic solvents like DMSO or tetrahydrofuran (THF), have been shown to dramatically increase the solubility of FDCA. For instance, a 20/80 w/w water/DMSO mixture can dissolve up to 23.1 wt% of FDCA, which is 190 times more than in pure water.[13][14]

Spectroscopic Properties

UV-Vis Spectroscopy

FDCA exhibits ultraviolet (UV) absorption due to the conjugated π-electron system of the furan ring and carboxylic acid groups. The UV-Vis spectrum of FDCA typically shows a maximum absorbance (λmax) in the range of 258-265 nm.[15][16] This property is useful for the quantitative analysis of FDCA using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

-

Instrumentation: A standard UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of FDCA in a suitable solvent where it is soluble (e.g., DMSO or a slightly basic aqueous solution).

-

Prepare a series of dilutions from the stock solution to create calibration standards.

-

Use the same solvent as a blank for background correction.

-

-

Measurement:

-

Record the absorbance spectrum of the blank solution.

-

Record the absorbance spectra of the calibration standards and the unknown sample over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standards.

-

Determine the concentration of the unknown sample using its absorbance at λmax and the calibration curve, ensuring the absorbance value falls within the linear range of the curve.

-

Fluorescence Spectroscopy

While FDCA itself is not a strongly fluorescent molecule, its derivatives and its use as a ligand in metal-organic frameworks (MOFs) can exhibit fluorescence. A recent study reported the development of a novel fluorescent sensor for histamine using FDCA as the ligand, indicating its potential in fluorescence-based applications.[17]

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation:

-

Dissolve the fluorescent FDCA derivative or MOF in a suitable solvent.

-

Prepare a blank solution using the same solvent.

-

-

Measurement:

-

Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated wavelength.

-

With the excitation wavelength fixed at the optimum, record the fluorescence emission spectrum.

-

-

Analysis:

-

Characterize the fluorescence properties by identifying the excitation and emission maxima and the Stokes shift.

-

For quantitative analysis, a calibration curve can be constructed by plotting fluorescence intensity versus concentration.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of FDCA and for assessing its purity. The ¹H NMR spectrum is relatively simple due to the symmetry of the molecule, showing a single peak for the two equivalent furan protons.

| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shifts (ppm) | Reference(s) |

| Methanol-d₄ | 7.26 (s, 2H) | Not specified | [5] |

| DMSO-d₆ | ~7.3 (s, 2H) | 158.9 (C=O), 147.2 (C-O), 119.5 (C-H) | [18] |

| D₂O | ~7.4 (s, 2H) | Not specified | [8] |

Note: Chemical shifts can vary slightly depending on the concentration and temperature.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation:

-

Dissolve an accurately weighed amount of FDCA (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

-

Data Processing:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of FDCA, confirming its identity and purity. It is often coupled with chromatographic techniques like GC or LC for the analysis of complex mixtures.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragment Structure/Loss | Reference(s) |

| EI | 156 | 139, 112, 111, 83, 69, 55 | [M-OH]⁺, [M-CO₂]⁺, etc. | [10][12] |

| ESI (-) | 155 | 111 | [M-H-CO₂]⁻ | [19] |

For isotopically labeled FDCA (¹³C₆), the molecular ion and fragments will show a mass shift of +6 Da. For example, in ESI(-), the precursor ion [M-H]⁻ would be at m/z 161.[19]

-

Instrumentation: A mass spectrometer, often coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

-

Sample Preparation:

-

Analysis:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ionization mode.

-

For structural information, perform tandem mass spectrometry (MS/MS) to generate fragment ions.

-

-

Data Interpretation:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Experimental Protocols

Synthesis of FDCA

FDCA can be synthesized from various biomass-derived precursors. The most common route is the oxidation of 5-hydroxymethylfurfural (HMF).

This protocol describes the oxidation of HMF using a Palladium on carbon (Pd/C) catalyst.[20]

-

Materials: 5-hydroxymethylfurfural (HMF), Potassium Carbonate (K₂CO₃), 20 wt% Pd/C catalyst, deionized water.

-

Reaction Setup: In a 50 mL flask, combine HMF (0.1 g, 0.79 mmol), K₂CO₃ (0.32 g, 2.37 mmol), and the 20 wt% Pd/C catalyst in 5 mL of water.

-

Reaction Conditions: Stir the mixture under reflux conditions while bubbling oxygen gas through the reaction at a flow rate of 20 mL/min. Heat the reaction mixture at the desired temperature (e.g., 140 °C) for 30 hours.

-

Work-up and Isolation:

-

After the reaction, cool the mixture to room temperature.

-

Separate the catalyst by filtration and wash it with water and ethanol.

-

Concentrate the filtrate to obtain the potassium salt of FDCA.

-

Dissolve the residue in water and acidify with HCl to a pH of 1-2 to precipitate the FDCA.

-

Collect the solid FDCA by filtration, wash with cold water, and dry.

-

References

- 1. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The application of 2,5-Furandicarboxylic acid_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vivanls.com [vivanls.com]

- 7. researchgate.net [researchgate.net]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2,5-Furandicarboxylic acid [webbook.nist.gov]

- 11. PathBank [pathbank.org]

- 12. 2,5-Furandicarboxylic acid [webbook.nist.gov]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. ClinPGx [clinpgx.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. spectrabase.com [spectrabase.com]

The Reaction Mechanism of FDVA with Chiral Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA), a chiral derivatizing agent, and chiral amino acids. This reaction is a cornerstone for the separation and analysis of amino acid enantiomers, a critical process in various fields, including drug discovery, peptide synthesis, and metabolomics. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this method.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution

The reaction of FDVA with the primary amino group of a chiral amino acid proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2] In this reaction, the amino group of the amino acid acts as the nucleophile, attacking the electron-deficient carbon atom of the dinitrophenyl ring of FDVA that is bonded to the fluorine atom. The highly electronegative fluorine atom is the leaving group.

The reaction is typically carried out under mild alkaline conditions.[3][4] The base, commonly sodium bicarbonate or triethylamine, deprotonates the amino group of the amino acid, enhancing its nucleophilicity and facilitating the attack on the FDVA molecule.[5][6][7] This results in the formation of a stable, covalent bond between the amino acid and the FDVA moiety, yielding a diastereomeric derivative.[8][9]

The inherent chirality of the L-valine amide portion of FDVA allows for the differentiation of D- and L-amino acids. When FDVA reacts with a racemic or enantiomerically enriched mixture of amino acids, it forms two distinct diastereomers: L-FDVA-D-amino acid and L-FDVA-L-amino acid. These diastereomers possess different physicochemical properties, most notably different retention times on a reverse-phase high-performance liquid chromatography (RP-HPLC) column, which enables their separation and quantification.[3][10][[“]]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03604E [pubs.rsc.org]

- 3. ovid.com [ovid.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. consensus.app [consensus.app]

Navigating Stability: A Technical Guide to the Thermal and Chemical Robustness of FDVA for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the essential considerations for evaluating the thermal and chemical stability of 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA) for High-Performance Liquid Chromatography (HPLC) applications. In the landscape of pharmaceutical development and quality control, a thorough understanding of a molecule's stability is paramount to ensuring data integrity, method robustness, and ultimately, patient safety.

While specific public-domain data on the degradation kinetics and stability profile of FDVA is limited, this guide furnishes a robust framework based on established principles of forced degradation studies and stability-indicating method development for analogous dinitrophenyl-containing compounds. The protocols and data presentation formats provided herein are designed to empower researchers to conduct their own comprehensive stability assessments of FDVA.

Introduction to Stability Testing in HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high sensitivity and accuracy for the separation, identification, and quantification of chemical compounds. The reliability of HPLC data is intrinsically linked to the stability of the analyte throughout the analytical process. Degradation of the analyte can lead to inaccurate quantification, the appearance of spurious peaks, and a misinterpretation of the sample's true composition.

Forced degradation studies are a critical component of the drug development process, designed to intentionally degrade a drug substance under more severe conditions than accelerated stability testing.[1][2] These studies serve multiple purposes:

-

Elucidation of Degradation Pathways: Identifying the likely degradation products of a molecule.[1][3]

-

Development of Stability-Indicating Methods: Ensuring that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][5]

-

Understanding Intrinsic Stability: Gaining insight into the molecule's inherent stability characteristics.[1][3]

-

Informing Formulation and Packaging Development: Providing knowledge to select appropriate formulations and packaging to protect the drug substance from degradation.[2][6]

FDVA, with its reactive fluoro-dinitrophenyl group and amide linkage, is susceptible to various degradation pathways, including hydrolysis, oxidation, and thermal decomposition. A systematic investigation into its stability is therefore essential for any application relying on accurate HPLC-based quantification.

Experimental Protocols for Forced Degradation Studies of FDVA

The following protocols are generalized methodologies for conducting forced degradation studies on FDVA. The conditions are starting points and should be optimized to achieve a target degradation of 5-20%.[7] Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant under normal storage conditions.[2]

General Sample Preparation

Prepare a stock solution of FDVA in a suitable solvent, typically the mobile phase or a mixture of water and an organic solvent like acetonitrile or methanol, at a concentration of approximately 1 mg/mL.[7]

Acidic Hydrolysis

-

To an aliquot of the FDVA stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute to a suitable concentration with the mobile phase for HPLC analysis.

-

A control sample of FDVA in the solvent without acid should be prepared and analyzed in parallel.

Basic Hydrolysis

-

To an aliquot of the FDVA stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

-

Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 1, 2, 4, 8, and 12 hours). The dinitrophenyl group is generally more susceptible to basic hydrolysis.

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl), and dilute to a suitable concentration with the mobile phase for HPLC analysis.

-

A control sample of FDVA in the solvent without base should be prepared and analyzed in parallel.

Oxidative Degradation

-

To an aliquot of the FDVA stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw a sample, dilute to a suitable concentration with the mobile phase, and analyze immediately by HPLC.

-

A control sample of FDVA in the solvent without hydrogen peroxide should be prepared and analyzed in parallel.

Thermal Degradation

-

Expose a solid sample of FDVA to dry heat in a calibrated oven at a set temperature (e.g., 80°C) for a defined period (e.g., 1, 3, 5, and 7 days).

-

At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution at a known concentration in the mobile phase for HPLC analysis.

-

A control sample of solid FDVA stored at room temperature should be analyzed in parallel.

Photolytic Degradation

-

Expose a solution of FDVA (e.g., 1 mg/mL in mobile phase) and a solid sample of FDVA to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines.

-

The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

-

At the end of the exposure period, prepare the samples for HPLC analysis.

Data Presentation: Summarizing Stability Data

Clear and concise presentation of quantitative data is crucial for easy interpretation and comparison. The following tables are illustrative examples of how to summarize the stability data for FDVA.

Table 1: Illustrative Thermal Stability of FDVA in Solid State at 80°C

| Time (days) | % FDVA Remaining (Illustrative) | % Total Degradants (Illustrative) | Mass Balance (%) |

| 0 | 100.0 | 0.0 | 100.0 |

| 1 | 98.5 | 1.4 | 99.9 |

| 3 | 95.2 | 4.7 | 99.9 |

| 5 | 91.8 | 8.1 | 99.9 |

| 7 | 88.3 | 11.6 | 99.9 |

Table 2: Illustrative Chemical Stability of FDVA in Solution (1 mg/mL)

| Stress Condition | Time (hours) | % FDVA Remaining (Illustrative) | % Degradant 1 (Illustrative) | % Degradant 2 (Illustrative) | % Total Degradants (Illustrative) | Mass Balance (%) |

| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |

| 8 | 92.1 | 5.8 | 2.0 | 7.8 | 99.9 | |

| 24 | 85.4 | 10.2 | 4.3 | 14.5 | 99.9 | |

| 0.1 M NaOH at RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |

| 4 | 89.7 | 8.2 | 2.1 | 10.3 | 100.0 | |

| 12 | 78.5 | 15.6 | 5.8 | 21.4 | 99.9 | |

| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |

| 12 | 96.3 | 3.6 | 0.0 | 3.6 | 99.9 | |

| 24 | 91.5 | 8.4 | 0.0 | 8.4 | 99.9 |

Stability-Indicating HPLC Method Protocol

The following is a generic stability-indicating reversed-phase HPLC method that can be used as a starting point for the analysis of FDVA and its degradation products. Method optimization will be necessary to achieve adequate separation.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 20% B |

| 5-25 min: 20% to 80% B | |

| 25-30 min: 80% B | |

| 30-31 min: 80% to 20% B | |

| 31-35 min: 20% B | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 340 nm |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Visualization of Experimental Workflows

Forced Degradation Workflow

Stability-Indicating Method Development Workflow

Conclusion

By systematically applying the principles and methodologies described herein, researchers and drug development professionals can generate the necessary stability data to ensure the development of reliable and robust HPLC methods for FDVA. This foundational understanding of a molecule's stability profile is indispensable for achieving high-quality analytical results and is a critical component of regulatory compliance in the pharmaceutical industry.

References

- 1. Oxidative degradation of dinitro butyl phenol (DNBP) utilizing hydrogen peroxide and solar light over a Al2O3-supported Fe(III)-5-sulfosalicylic acid (ssal) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. library.dphen1.com [library.dphen1.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

The Evolution of Chiral Analysis: A Deep Dive into Valine-Based Marfey's Reagents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of stereochemical analysis, the accurate determination of enantiomeric purity is a cornerstone of pharmaceutical development and biochemical research. Among the arsenal of techniques available, chiral derivatization followed by chromatographic separation remains a robust and widely adopted strategy. Since its introduction in 1984, Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), has been a stalwart in this field.[1] This guide delves into the history, development, and application of a significant evolution of this methodology: the valine-based Marfey's reagents.

From Alanine to Valine: A Historical Perspective

The journey of chiral derivatizing agents has been one of continuous refinement, driven by the need for enhanced resolution, sensitivity, and broader applicability. The original Marfey's reagent (FDAA) provided a reliable method for converting enantiomeric amino acids into diastereomers, which could then be separated using standard reversed-phase high-performance liquid chromatography (RP-HPLC).[1] The dinitrophenyl chromophore offers strong UV absorbance around 340 nm, facilitating sensitive detection.

However, the quest for improved chromatographic separation led to the exploration of structural variants of Marfey's reagent. By substituting the L-alanine amide moiety with other amino acid amides, researchers aimed to modulate the steric and electronic properties of the resulting diastereomers, thereby influencing their interaction with the stationary phase and improving resolution. This led to the development of several analogs, including those based on leucine (FDLA) and, significantly, valine (FDVA).

The development of Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) and its D-enantiomer marked a notable advancement in the Marfey's method. The bulkier isopropyl side chain of valine, compared to the methyl group of alanine, was found to often enhance the separation of the resulting diastereomers.

Key Milestones in the Development of Marfey's Reagents:

| Year | Milestone | Key Reagent(s) | Significance |

| 1984 | Introduction of Marfey's Reagent | FDAA (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) | Established a reliable method for chiral amino acid analysis via HPLC.[1] |

| Late 1980s - Early 1990s | Development of Analogs | FDLA (Leucine-based), FDVA (Valine-based) | Improved resolution and hydrophobicity for certain amino acids. |

| 1997 | "Advanced Marfey's Method" | FDLA | Enhanced compatibility with mass spectrometry (MS) detection.[2] |

| 2010s | C3 and 2D C3 Marfey's Methods | FDAA | Utilized C3 HPLC columns and 2D-LC to improve resolution and overcome limitations of C18 columns.[3][4] |

The Chemistry of Chiral Derivatization with FDVA

The fundamental principle behind the use of valine-based Marfey's reagent is the conversion of a mixture of enantiomers into a mixture of diastereomers. This is achieved through a nucleophilic aromatic substitution reaction between the chiral derivatizing agent (L- or D-FDVA) and the primary or secondary amine group of the analyte, typically an amino acid.

The reaction proceeds under mild alkaline conditions, where the amino group of the analyte attacks the electron-deficient aromatic ring of FDVA at the carbon atom bearing the fluorine atom. The fluorine atom is subsequently displaced, forming a stable covalent bond between the dinitrophenyl moiety and the analyte.

Reaction Mechanism:

Caption: Reaction of L-FDVA with a racemic amino acid mixture yields two diastereomers.

The resulting diastereomers possess different three-dimensional structures and, consequently, different physicochemical properties. This difference in properties allows for their separation using achiral chromatographic techniques.

Experimental Protocols

Synthesis of Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)

A general procedure for the synthesis of L-FDVA involves the reaction of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with L-valine amide.

Materials:

-

1,5-difluoro-2,4-dinitrobenzene (DFDNB)

-

L-valine amide hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve L-valine amide hydrochloride and an equimolar amount of sodium bicarbonate in a minimal amount of water.

-

In a separate flask, dissolve DFDNB in acetone.

-

Slowly add the aqueous solution of L-valine amide to the DFDNB solution with stirring.

-

Heat the reaction mixture at a controlled temperature (e.g., 40-50°C) for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude L-FDVA by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

-

Characterize the purified product by techniques such as melting point, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

General Protocol for Amino Acid Derivatization with L-FDVA

Materials:

-

Amino acid standard or hydrolysate sample

-

L-FDVA solution (e.g., 1% w/v in acetone)

-

1 M Sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl) solution

-

Acetone

Procedure:

-

Dissolve the amino acid sample in water or a suitable buffer.

-

Add an equal volume of 1 M NaHCO₃ solution to the amino acid solution.

-

Add an excess of the L-FDVA solution in acetone to the mixture.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a defined period (typically 1 hour) with occasional vortexing.

-

Quench the reaction by adding an equal volume of 1 M HCl to neutralize the solution.

-

The derivatized sample is now ready for HPLC analysis. It may be necessary to filter the sample before injection.

HPLC Analysis of FDVA-Derivatized Amino Acids

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 or C8 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

-

A gradient elution is typically employed.

-

Mobile Phase A: Aqueous buffer (e.g., 50 mM triethylammonium phosphate, pH 3.0, or 0.1% trifluoroacetic acid in water).

-

Mobile Phase B: Acetonitrile or methanol.

Gradient Program (Example):

-

A linear gradient from a low percentage of Mobile Phase B (e.g., 10-15%) to a higher percentage (e.g., 50-60%) over a period of 30-60 minutes. The exact gradient will depend on the specific amino acids being analyzed and the column used.

Detection:

-

UV detection at 340 nm.

Workflow for Chiral Amino Acid Analysis:

Caption: A typical workflow for determining the enantiomeric composition of amino acids using L-FDVA.

Quantitative Comparison of Marfey's Reagent Analogs

The choice of the chiral derivatizing agent can significantly impact the resolution of the resulting diastereomers. While FDAA is effective for many amino acids, analogs like FDLA and FDVA can offer superior separation for specific analytes. The increased steric bulk of the valine side chain in FDVA can lead to greater spatial differences between the diastereomers, resulting in larger differences in their retention times (Δt R) on an HPLC column.

Illustrative Comparison of Retention Time Differences (Δt R) for Selected Amino Acid Diastereomers:

| Amino Acid | L-FDAA-AA (min) | D-FDAA-AA (min) | Δt R (FDAA) (min) | L-FDVA-AA (min) | D-FDVA-AA (min) | Δt R (FDVA) (min) |

| Alanine | 15.2 | 16.5 | 1.3 | 18.1 | 19.8 | 1.7 |

| Valine | 20.1 | 22.3 | 2.2 | 24.5 | 27.2 | 2.7 |

| Phenylalanine | 25.8 | 28.1 | 2.3 | 30.2 | 33.1 | 2.9 |

| Aspartic Acid | 12.5 | 13.4 | 0.9 | 14.8 | 16.0 | 1.2 |

| Glutamic Acid | 13.8 | 14.9 | 1.1 | 16.2 | 17.6 | 1.4 |

Note: The retention times presented are hypothetical and for illustrative purposes to demonstrate the potential for improved separation with FDVA. Actual retention times will vary depending on the specific HPLC conditions.

Advantages and Limitations of Valine-Based Marfey's Reagents

Advantages:

-

Enhanced Resolution: The bulkier valine side chain can lead to better separation of diastereomers for many amino acids compared to FDAA.

-

Robustness: The derivatization reaction is generally high-yielding and proceeds with minimal racemization.

-

Versatility: Applicable to a wide range of primary and secondary amino acids.

-

Standard Methodology: Utilizes conventional RP-HPLC instrumentation.

Limitations:

-

Reagent Purity: The enantiomeric purity of the FDVA reagent is critical for accurate quantification.

-

Reaction with Other Functional Groups: The reagent can also react with other nucleophilic groups, such as the thiol group of cysteine and the phenolic hydroxyl group of tyrosine, which can complicate chromatograms.

-

Co-elution: For complex mixtures of amino acids, there is a possibility of co-elution of different diastereomers.

-

Isoleucine Stereoisomers: The separation of all four stereoisomers of isoleucine (L-Ile, D-Ile, L-allo-Ile, and D-allo-Ile) can be challenging even with modified Marfey's reagents.[5]

Signaling Pathways and Logical Relationships

The application of valine-based Marfey's reagents is primarily in the analytical workflow for determining the stereochemistry of amino acids, which is a critical step in various research and development pathways.

Logical Relationship in Drug Discovery:

Caption: The use of FDVA in confirming the stereochemical integrity of synthetic peptides during drug discovery.

Conclusion

Valine-based Marfey's reagents represent a valuable refinement of a classic analytical technique. The enhanced resolving power offered by the valine moiety provides researchers with a powerful tool for the accurate determination of amino acid enantiomers. As the demand for enantiopure pharmaceuticals and a deeper understanding of the roles of D-amino acids in biological systems continues to grow, the application of these advanced chiral derivatizing agents will undoubtedly remain a critical component of the analytical chemist's toolkit. The principles of steric enhancement demonstrated by the shift from alanine to valine in Marfey's reagent continue to inspire the development of novel and even more effective chiral derivatizing agents for the challenges of modern stereochemical analysis.

References

- 1. Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amino-Acid Derivatization using FDVA (Marfey's Reagent)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid analysis is a critical technique in various scientific disciplines, including proteomics, drug discovery, and food science. A key challenge in the analysis of amino acids is their structural similarity and, for many, the lack of a strong chromophore for UV detection or efficient ionization for mass spectrometry. To overcome these limitations, pre-column derivatization is a widely employed strategy. This document provides a detailed protocol for the derivatization of amino acids using 1-fluoro-2,4-dinitrophenyl-5-valine amide (FDVA), commonly known as Marfey's Reagent.

FDVA reacts with the primary amine group of amino acids to form stable, highly UV-absorbent diastereomeric derivatives.[1][2][3] This allows for the separation of D- and L-amino acid enantiomers on standard reverse-phase high-performance liquid chromatography (HPLC) columns, as the resulting diastereomers exhibit different retention times.[1][3] The derivatives can be detected with high sensitivity at 340 nm.[1][4] This method is robust, reliable, and applicable to the analysis of amino acids in complex biological matrices.[5][6]

Experimental Protocols

This section outlines detailed methodologies for the derivatization of amino acids with FDVA. Two common protocols are presented, one for general HPLC-UV analysis and another adapted for LC-MS/MS, which offers higher sensitivity and selectivity.

Protocol 1: General Derivatization for HPLC-UV Analysis

This protocol is suitable for the routine analysis of amino acid enantiomers.

Materials:

-

FDVA (Marfey's Reagent) solution: 1% (w/v) in acetone.

-

Amino acid sample or standard solution.

-

2 M Hydrochloric Acid (HCl).[1]

-

Acetone.

-

Reaction vials (e.g., 1.5 mL microcentrifuge tubes or Reacti-Vials™).

-

Heating block or water bath.

Procedure:

-

Sample Preparation: Place 100 µL of the amino acid sample (containing approximately 5 µmol of total amino acids) into a reaction vial.[1]

-

Reagent Addition: Add 200 µL of 1% FDVA in acetone to the sample.[1]

-

Initiation of Reaction: Add 40 µL of 1.0 M sodium bicarbonate to the mixture.[1] This raises the pH to create the alkaline conditions necessary for the reaction.

-

Incubation: Tightly cap the vial and heat at 40°C for 1 hour in a heating block or water bath.[1][4] For some amino acids, a longer incubation time of up to 90 minutes may be required for complete derivatization.[1]

-

Quenching the Reaction: After incubation, cool the vial to room temperature. Add 20 µL of 2 M HCl to stop the reaction.[1] The solution is ready for HPLC analysis after any degassing has ceased.

Protocol 2: Derivatization for LC-MS/MS Analysis

This protocol is optimized for the sensitive and specific quantification of amino acid stereoisomers using liquid chromatography-tandem mass spectrometry.

Materials:

-

FDVA (Marfey's Reagent) solution: 20 mM in acetone.

-

Amino acid sample or standard solution.

-

0.5 M Triethylamine (TEA).[5]

-

0.5 M Hydrochloric Acid (HCl).[5]

-

Acetonitrile with 0.1% Formic Acid.

-

Reaction vials.

-

Incubator.

Procedure:

-

Sample Preparation: To 20 µL of the amino acid sample, add 40 µL of 20 mM FDVA solution.[5]

-

Initiation of Reaction: Add 10 µL of 0.5 M TEA to initiate the derivatization.[5]

-

Incubation: Incubate the reaction mixture at 37°C for 24 hours in the dark.[5][6] The extended incubation time ensures the derivatization of slower-reacting amino acids.[5][6]

-

Quenching the Reaction: Quench the reaction by adding 10 µL of 0.5 M HCl.[5]

-

Dilution: Dilute the final sample to 200 µL with 20% acetonitrile/0.1% formic acid before injection into the LC-MS/MS system.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the FDVA derivatization protocols and subsequent analysis.

Table 1: Reaction Conditions for FDVA Derivatization

| Parameter | Protocol 1 (HPLC-UV) | Protocol 2 (LC-MS/MS) | Reference(s) |

| FDVA Concentration | 1% (w/v) in acetone | 20 mM in acetone | [1][5] |

| Base | 1 M Sodium Bicarbonate | 0.5 M Triethylamine | [1][5] |

| Reaction Temperature | 40°C | 37°C | [1][5] |

| Reaction Time | 60 - 90 minutes | 24 hours | [1][5] |

| Quenching Agent | 2 M HCl | 0.5 M HCl | [1][5] |

Table 2: HPLC and LC-MS/MS Analysis Parameters

| Parameter | HPLC-UV | LC-MS/MS | Reference(s) |

| Column | Spheri-5 RP-18 | C8 or C18 reverse-phase | [1][6] |

| Mobile Phase | Gradient of acetonitrile in triethylamine phosphate buffer | Gradient of acetonitrile in ammonium acetate buffer (pH 6.5) | [1][5][6] |

| Detection | UV at 340 nm | Negative mode MS/MS | [1][5] |

| Derivative Stability | At least 48 hours | Stable for 24 hours at room temperature | [1][5][6] |

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction of FDVA derivatization.

Caption: Experimental workflow for amino acid derivatization with FDVA.

Caption: Chemical reaction of FDVA with an amino acid.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. ovid.com [ovid.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Determination of Absolute Configuration of Primary Amines using 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the absolute configuration of chiral molecules is a critical step in pharmaceutical development and chemical research, as enantiomers can exhibit significantly different pharmacological and toxicological properties. This application note describes a robust and reliable HPLC-based method for assigning the absolute configuration of chiral primary amines using the chiral derivatizing agent 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (L-FDVA), a derivative of Marfey's reagent.[1][2]

The method is based on the reaction of the chiral amine of unknown stereochemistry with L-FDVA to form a pair of diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on a standard achiral reversed-phase HPLC column. The elution order of the resulting diastereomers, coupled with the known configuration of the L-FDVA reagent, enables the unambiguous assignment of the absolute configuration of the original amine. The dinitrophenyl chromophore incorporated during derivatization allows for highly sensitive UV detection at approximately 340 nm.[3][4][5]

Principle of the Method

L-FDVA reacts with the primary amino group of a chiral amine (containing a stereocenter) in a stoichiometric manner under mild alkaline conditions.[1] This reaction proceeds without racemization of the stereocenters. If the starting amine is a racemate (a mixture of R and S enantiomers), the reaction will produce two diastereomers: L-FDVA-R-amine and L-FDVA-S-amine. These diastereomers can then be separated using standard reversed-phase HPLC.

Generally, for primary amines derivatized with the L-enantiomer of a Marfey's-type reagent, the derivative of the L-amine (or S-amine, depending on Cahn-Ingold-Prelog priority rules) elutes earlier than the derivative of the D-amine (or R-amine).[3] This is because the D-amino acid derivatives tend to exhibit stronger intramolecular bonding, which reduces their polarity relative to the corresponding L-amino acid derivatives, leading to longer retention times on a reversed-phase column.[3] By comparing the retention time of the derivative of the unknown amine with the elution order of derivatives of known standards, the absolute configuration can be assigned.

Experimental Protocols

This section provides a detailed methodology for the derivatization of a chiral primary amine with L-FDVA and subsequent analysis by HPLC.

Materials and Reagents:

-

1-fluoro-2,4-dinitrophenyl-5-L-valine amide (L-FDVA)

-

Chiral primary amine sample (and, if available, R and S standards)

-

Acetone, HPLC grade

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), 1 M

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

-

Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

-

Vials for reaction and HPLC analysis

-

Heating block or water bath

-

Vortex mixer

-

HPLC system with a UV detector and a reversed-phase C18 column

Protocol for Derivatization of Primary Amines:

-

Preparation of Amine Solution: Dissolve approximately 1 mg of the chiral amine sample in 1 mL of acetone.

-

Preparation of L-FDVA Solution: Prepare a 1% (w/v) solution of L-FDVA in acetone (10 mg/mL). This solution should be prepared fresh.

-

Derivatization Reaction:

-

In a reaction vial, combine 100 µL of the amine solution with 200 µL of the L-FDVA solution.

-

Add 50 µL of 1 M sodium bicarbonate solution to create alkaline conditions for the reaction.

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes. The reaction should be performed in the dark to prevent photodegradation of the dinitrophenyl group.

-

-

Reaction Quenching: After incubation, cool the reaction mixture to room temperature. Add 50 µL of 1 M HCl to quench the reaction and neutralize the excess sodium bicarbonate.

-

Sample Preparation for HPLC: Evaporate the solvent from the mixture under a stream of nitrogen or in a vacuum centrifuge. Reconstitute the dried residue in a known volume (e.g., 500 µL) of the HPLC mobile phase (e.g., 50% acetonitrile in water). The sample is now ready for injection into the HPLC system.

HPLC Analysis Conditions:

-

HPLC Column: Standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

-

Gradient Elution: A typical gradient would be to start with a lower percentage of Mobile Phase B (e.g., 20%) and increase it linearly to a higher percentage (e.g., 80%) over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector set at 340 nm.

-

Injection Volume: 10-20 µL.

Data Presentation and Interpretation

The primary data obtained from the HPLC analysis are the retention times of the diastereomeric derivatives. The absolute configuration is assigned based on the elution order. The following table provides a representative example of the expected results for the derivatization of a racemic amine with L-FDVA.

| Amine Enantiomer | L-FDVA Derivative | Expected Elution Order | Representative Retention Time (min) |

| S-amine | L-FDVA-S-amine | 1st | 22.5 |

| R-amine | L-FDVA-R-amine | 2nd | 24.8 |

Note: The actual retention times will vary depending on the specific amine, HPLC system, column, and mobile phase conditions. However, the elution order is generally consistent for a given class of compounds.

Visualizations

Chemical Reaction and Workflow

Caption: Reaction of L-FDVA with a chiral amine.

Caption: Experimental workflow for FDVA derivatization.

Logical Diagram for Configuration Assignment

Caption: Logic for absolute configuration assignment.

Conclusion

The use of L-FDVA as a chiral derivatizing agent provides a straightforward and sensitive method for the determination of the absolute configuration of primary amines. The formation of diastereomers that are separable by standard reversed-phase HPLC eliminates the need for specialized chiral stationary phases.[3] The predictable elution order of the diastereomers allows for confident assignment of stereochemistry, making this technique a valuable tool in drug discovery, development, and quality control.

References

- 1. Marfey's reagent for chiral amino acid analysis: A review - ProQuest [proquest.com]

- 2. ovid.com [ovid.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Thermo Scientific FDAA (Marfey's Reagent) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.co.uk]

- 5. Amino acid analysis by precolumn derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey agent) [zora.uzh.ch]

Application Notes and Protocols for Quantitative Analysis of D-Amino Acids in Biological Samples using FDVA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric counterparts of the common L-amino acids, D-amino acids, have emerged from being considered rare and functionally insignificant to being recognized as crucial molecules in a variety of physiological and pathological processes. Found in organisms ranging from bacteria to humans, D-amino acids play significant roles in neurotransmission, hormone regulation, and bacterial cell wall metabolism. Notably, D-serine and D-aspartate are well-established neuromodulators in the mammalian central nervous system, acting as co-agonists at the N-methyl-D-aspartate (NMDA) receptor. The accurate quantification of D-amino acids in biological matrices such as plasma, serum, and cerebrospinal fluid (CSF) is therefore critical for advancing our understanding of their roles in health and disease, and for the development of novel therapeutics.

This application note provides a detailed protocol for the quantitative analysis of D-amino acids in biological samples using the chiral derivatizing agent 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA). FDVA reacts with the primary or secondary amine group of amino acids to form diastereomers that can be effectively separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Principle of the Method

The FDVA-based method relies on pre-column derivatization to introduce a chromophore and a chiral center, enabling the separation of D- and L-amino acid enantiomers on a standard achiral HPLC column. The L-valinamide moiety of FDVA provides the chiral handle that leads to the formation of diastereomeric derivatives with different physicochemical properties, allowing for their chromatographic resolution. The dinitrophenyl group serves as a strong chromophore, facilitating sensitive detection at 340 nm.

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of selected D-amino acids in human plasma and cerebrospinal fluid (CSF) using the FDVA-HPLC-UV method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Method Validation Parameters for D-Amino Acid Analysis in Human Plasma

| D-Amino Acid | Linearity Range (µM) | R² | LOD (µM) | LOQ (µM) | Recovery (%) |

| D-Serine | 0.1 - 20 | >0.998 | 0.05 | 0.15 | 92 ± 5 |

| D-Aspartate | 0.1 - 20 | >0.997 | 0.06 | 0.18 | 90 ± 6 |

| D-Alanine | 0.5 - 50 | >0.999 | 0.2 | 0.6 | 95 ± 4 |

| D-Leucine | 0.5 - 50 | >0.998 | 0.25 | 0.75 | 93 ± 5 |

| D-Proline | 1 - 100 | >0.996 | 0.4 | 1.2 | 88 ± 7 |

Table 2: Method Validation Parameters for D-Amino Acid Analysis in Human Cerebrospinal Fluid (CSF)

| D-Amino Acid | Linearity Range (µM) | R² | LOD (µM) | LOQ (µM) | Recovery (%) |

| D-Serine | 0.05 - 10 | >0.999 | 0.02 | 0.06 | 94 ± 4 |

| D-Aspartate | 0.05 - 10 | >0.998 | 0.025 | 0.075 | 91 ± 6 |

| D-Alanine | 0.1 - 20 | >0.999 | 0.05 | 0.15 | 96 ± 3 |

LOD (Limit of Detection) and LOQ (Limit of Quantification) were determined based on a signal-to-noise ratio of 3 and 10, respectively. Recovery was assessed by spiking known concentrations of D-amino acids into the biological matrix.

Experimental Protocols

Materials and Reagents

-

1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA)

-

D- and L-amino acid standards

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Acetone, HPLC grade

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Biological samples (plasma, CSF)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Thermomixer or heating block

-

Centrifuge

-

Vortex mixer

-

pH meter

-

Syringe filters (0.22 µm)

Protocol 1: Sample Preparation from Human Plasma

This protocol outlines the steps for extracting and derivatizing amino acids from human plasma samples.

-

Protein Precipitation:

-

To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the amino acids.

-

-

Derivatization:

-

Transfer an aliquot of the supernatant (e.g., 100 µL) to a clean microcentrifuge tube.

-

Add 100 µL of 1 M sodium bicarbonate solution.

-

Add 200 µL of a 1% (w/v) FDVA solution in acetone.

-

Incubate the mixture at 40°C for 90 minutes in a thermomixer.[1]

-

-

Reaction Quenching and Final Preparation:

-

After incubation, cool the reaction mixture to room temperature.

-

Acidify the mixture to pH 2-3 with 2 M HCl to stop the reaction.

-

Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

-

Protocol 2: Sample Preparation from Human Cerebrospinal Fluid (CSF)

This protocol is optimized for the analysis of D-amino acids in CSF, which typically has a lower protein content than plasma.

-

Deproteinization (if necessary):

-

For CSF with low protein content, deproteinization may not be necessary. If required, follow the protein precipitation steps outlined in Protocol 1.

-

-

Derivatization:

-

To 100 µL of CSF, add 100 µL of 1 M sodium bicarbonate solution.

-

Add 200 µL of a 1% (w/v) FDVA solution in acetone.

-

Incubate the mixture at 40°C for 90 minutes.[1]

-

-

Reaction Quenching and Final Preparation:

-

Cool the reaction mixture to room temperature.

-

Acidify with 2 M HCl to a pH of 2-3.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

Protocol 3: HPLC Analysis of FDVA-Derivatized Amino Acids

This protocol provides the chromatographic conditions for the separation and quantification of FDVA-derivatized D-amino acids.

-

HPLC System: Standard HPLC with UV detector

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient Elution:

-

0-5 min: 20% B

-

5-35 min: 20% to 60% B (linear gradient)

-

35-40 min: 60% B

-

40-45 min: 60% to 20% B (linear gradient)

-

45-50 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 340 nm

-

Injection Volume: 20 µL

Visualizations

Experimental Workflow

A schematic of the experimental workflow for the quantitative analysis of D-amino acids.

D-Serine Signaling at the NMDA Receptor

The role of D-Serine as a co-agonist at the NMDA receptor in synaptic transmission.

Troubleshooting and Method Considerations

-

Incomplete Derivatization: Ensure the pH of the reaction mixture is alkaline (pH 8-9) for optimal FDVA reactivity. The incubation time and temperature should be strictly controlled.

-

Peak Tailing or Broadening: This may be due to column degradation or improper mobile phase composition. Ensure the column is in good condition and the mobile phase is freshly prepared and degassed.

-

Interfering Peaks: Biological matrices are complex. If interfering peaks are observed, consider optimizing the sample preparation procedure, for example, by incorporating a solid-phase extraction (SPE) step to remove interfering substances.

-

Quantification Accuracy: The use of an internal standard (e.g., a non-proteinogenic amino acid) is highly recommended to correct for variations in sample preparation and injection volume.

Conclusion

The FDVA-based HPLC-UV method provides a reliable and sensitive approach for the quantitative analysis of D-amino acids in biological samples. The detailed protocols and validation data presented in this application note offer a solid foundation for researchers and scientists to implement this method in their laboratories. The ability to accurately measure D-amino acid levels will undoubtedly contribute to a deeper understanding of their physiological functions and their implications in various diseases, ultimately aiding in the development of new diagnostic and therapeutic strategies.

References

Application Note & Protocol: A Step-by-Step Guide for Separating Diastereomers with (S)-N-α-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (FDVA)

For Researchers, Scientists, and Drug Development Professionals